

# EOC317 vs. Other FGFR Inhibitors: An In Vitro Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of **EOC317** (also known as ACTB-1003), a multi-targeted kinase inhibitor, with other prominent Fibroblast Growth Factor Receptor (FGFR) inhibitors. The data presented is compiled from publicly available research to facilitate an objective assessment of their biochemical and cellular activities.

### Introduction to EOC317

**EOC317** is an orally available kinase inhibitor that targets multiple pathways involved in cancer progression. Its primary targets include FGFR1, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Tie-2, positioning it as a potent inhibitor of both tumor cell proliferation and angiogenesis.[1][2][3] Developed by EOC Pharma, **EOC317** is currently in early-phase clinical development for gastric cancer and urothelial carcinoma.[4]

## **Biochemical Potency and Selectivity**

The in vitro inhibitory activity of **EOC317** and other selected FGFR inhibitors against their primary targets is summarized in the table below. This data, derived from various biochemical assays, provides a snapshot of the inhibitors' potency at the enzymatic level.



Inhibitor	FGFR1 (IC50, nM)	FGFR2 (IC50, nM)	FGFR3 (IC50, nM)	FGFR4 (IC50, nM)	Other Key Targets (IC50, nM)
EOC317 (ACTB-1003)	6[1][2][3]	-	-	-	VEGFR2 (2), Tie-2 (4), RSK (5), p70S6K (32) [1][2][3]
Pemigatinib	0.4[5][6][7][8]	0.5[5][6][7][8]	1.2[5][6][7][8]	30[5][6][7][8]	-
Infigratinib	0.9[9]	1[10]	1.0[9]	61[10]	VEGFR2 (>1000)[11]
Erdafitinib	1.2[4][12]	2.5[4][12]	3.0[4][12]	5.7[4][12]	VEGFR2 (36.8)[4][12]
Futibatinib (TAS-120)	1.8[1][13]	1.4[1][13]	1.6[1][13]	3.7[1][13]	-

Note: IC50 values are from various sources and assays, which may lead to some variability. Direct head-to-head comparisons in the same assay provide the most accurate relative potency.

# Cellular Activity in FGFR-Deregulated Cancer Models

The anti-proliferative effects of these inhibitors have been evaluated in various cancer cell lines harboring specific FGFR alterations. The following table summarizes the cellular IC50 or GI50 values, demonstrating their potency in a more biologically relevant context.



Inhibitor	Cell Line	Cancer Type	FGFR Alteration	Cellular Potency (IC50/GI50, nM)
EOC317 (ACTB- 1003)	OPM2	Multiple Myeloma	FGFR3 translocation	Dose-dependent inhibition[1][2][3]
Ba/F3-TEL- FGFR1	Murine Leukemia	FGFR1 overexpression	Dose-dependent inhibition[1][2][3]	
Pemigatinib	SNU-16	Gastric Cancer	FGFR2 amplification	-
KATO III	Gastric Cancer	FGFR2 amplification	-	
Infigratinib	RT112	Bladder Cancer	FGFR3-TACC3 fusion	5[14]
RT4	Bladder Cancer	FGFR3 mutation	30[14]	
SW780	Bladder Cancer	FGFR3 mutation	32[14]	-
JMSU1	Bladder Cancer	FGFR1 amplification	15[14]	-
Erdafitinib	KATO III	Gastric Cancer	FGFR2 amplification	-
RT-112	Bladder Cancer	FGFR3 fusion	-	
Futibatinib (TAS-	SNU-16	Gastric Cancer	FGFR2 Amplification	1.3[15]
KATO III	Gastric Cancer	FGFR2 Amplification	2.5[15]	
MFM-223	Breast Cancer	FGFR2 Amplification	3.1[15]	-
RT112/84	Bladder Cancer	FGFR3 Fusion	5.6[15]	<del>-</del> -

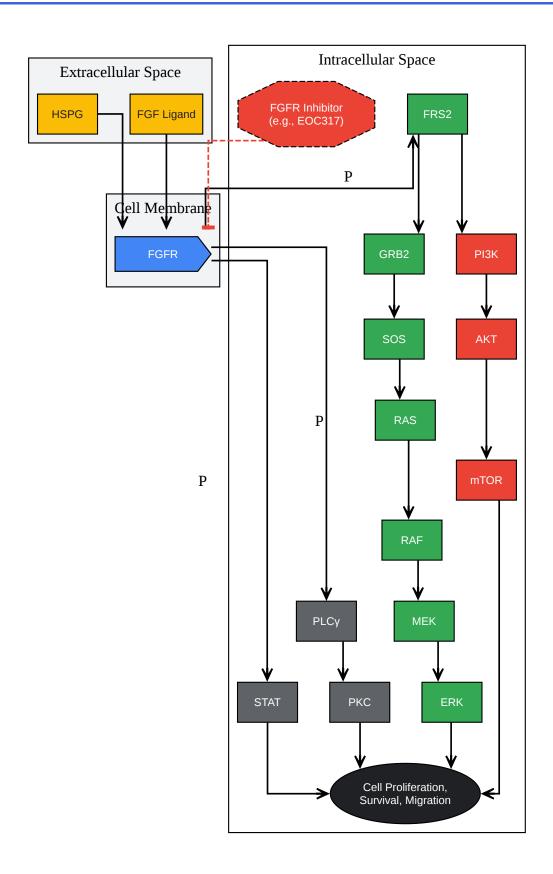


OPM-2	Multiple Myeloma	FGFR3 Translocation	4.2[15]
KMS-11	Multiple Myeloma	FGFR3 Translocation	2.9[15]

# **Signaling Pathway Inhibition**

FGFR inhibitors exert their anti-tumor effects by blocking the downstream signaling cascades that drive cell proliferation, survival, and migration. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.





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Caption: Simplified FGFR signaling pathway and the point of inhibition.

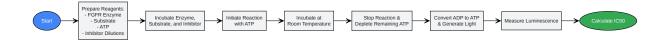


## **Experimental Protocols**

Detailed methodologies are crucial for the accurate interpretation and replication of in vitro studies. Below are generalized protocols for key experiments used to characterize FGFR inhibitors.

## **Biochemical Kinase Assay (Luminescence-based)**

This assay quantifies the enzymatic activity of a purified FGFR kinase domain by measuring ATP consumption.



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Caption: Workflow for a luminescence-based kinase inhibition assay.

#### Procedure:

- Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., EOC317) in DMSO.
- Reaction Setup: In a 384-well plate, combine the inhibitor dilutions, a purified recombinant FGFR kinase domain, and a suitable peptide substrate in a kinase buffer.
- Initiation: Start the kinase reaction by adding a defined concentration of ATP.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™). This involves a two-step process: first, depleting the unused ATP, and second, converting the generated ADP back to ATP to produce a luminescent signal.
- Data Analysis: The luminescence signal, which is inversely proportional to the kinase activity,
  is measured using a plate reader. The IC50 value is determined by plotting the percentage of



inhibition against the inhibitor concentration.

## **Cell Viability Assay (MTT or CellTiter-Glo®)**

This assay assesses the effect of an inhibitor on the proliferation and viability of cancer cell lines.

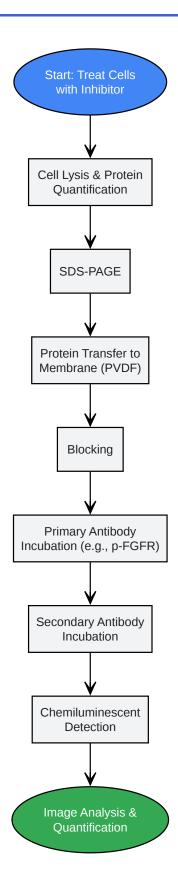
#### Procedure:

- Cell Seeding: Plate cancer cells with known FGFR alterations in 96-well plates and allow them to adhere overnight.
- Compound Treatment: Treat the cells with serial dilutions of the FGFR inhibitor for a specified period (e.g., 72-96 hours).
- Viability Assessment:
  - MTT Assay: Add MTT reagent to each well. Metabolically active cells will convert MTT into formazan crystals, which are then solubilized. The absorbance is measured at a specific wavelength.
  - CellTiter-Glo® Assay: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
- Data Analysis: Cell viability is calculated as a percentage relative to vehicle-treated control cells. The IC50 or GI50 value is determined from the dose-response curve.

## **Western Blotting for Signaling Pathway Analysis**

This technique is used to detect changes in the phosphorylation status of FGFR and its downstream signaling proteins.





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Caption: General workflow for Western blot analysis.



#### Procedure:

- Cell Treatment and Lysis: Treat cancer cells with the FGFR inhibitor at various concentrations and for different durations. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the cell lysates.
- SDS-PAGE and Transfer: Separate the protein lysates by gel electrophoresis and transfer them to a PVDF membrane.
- Immunoblotting:
  - Block the membrane to prevent non-specific antibody binding.
  - Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., p-FGFR, p-ERK).
  - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation. The membrane can be stripped and re-probed for total protein levels and a loading control (e.g., GAPDH) for normalization.

## Conclusion

**EOC317** is a multi-targeted kinase inhibitor with potent activity against FGFR1 and key drivers of angiogenesis, VEGFR2 and Tie-2. In vitro data suggests its potential as an anti-cancer agent in tumors with FGFR alterations. When compared to other selective FGFR inhibitors, **EOC317** displays a broader kinase inhibition profile. The choice of an appropriate FGFR inhibitor for research or therapeutic development will depend on the specific cancer type, the underlying genetic alterations, and the desired selectivity profile. The experimental protocols provided in this guide offer a framework for the continued in vitro evaluation and comparison of these and other novel FGFR inhibitors.



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